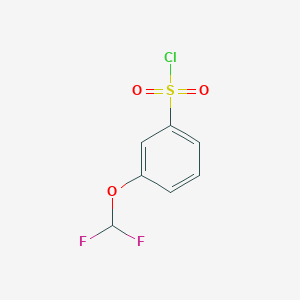

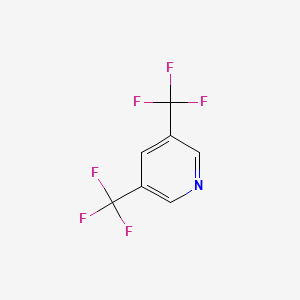

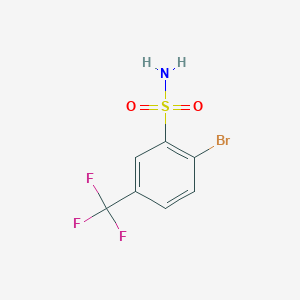

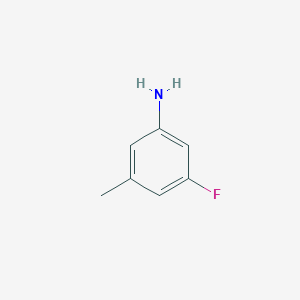

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

説明

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential pharmacological properties. For instance, the synthesis of ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate demonstrates the incorporation of fluorine into complex heterocyclic structures, which could be relevant for the synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid . Additionally, the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides involves the use of acid chlorides and amines, which might be applicable to the synthesis of the compound of interest . The synthesis of 6-fluoroindan-1-carboxylic acid from 3-fluorobenzaldehyde provides a six-step pathway that could potentially be adapted for the synthesis of related fluorinated carboxylic acids .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using various spectroscopic techniques. For example, the structure of 6-fluoroindan-1-carboxylic acid and its intermediates was elucidated using spectral data analyses . Similarly, the structure of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate of an antihypertensive agent, was confirmed by IR and 1H-NMR spectroscopy . These techniques are likely to be useful in analyzing the molecular structure of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid.

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds can be diverse. For instance, the novel scaffold of 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid was used for combinatorial synthesis of coumarins, indicating the potential for various chemical transformations . The synthesis of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involved reactions such as methylation, Friedel-Crafts reaction, and Michael addition, which could be relevant for the chemical reactions of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be influenced by the presence of the fluorine atom. For example, many of the coumarin derivatives synthesized from the 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid scaffold exhibited fluorescence, suggesting that fluorinated compounds can have interesting physical properties . The antimicrobial studies of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides indicate that the introduction of fluorine can enhance biological activity . These properties are important to consider when analyzing 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid.

科学的研究の応用

Synthesis and Structural Importance

6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid and related compounds have significant roles in synthesis and structural studies within organic chemistry. For instance, Tagat et al. (2002) detailed the synthesis of various mono- and difluoronaphthoic acids, emphasizing the structural uniqueness and utility of fluorinated benzoic and naphthoic acids in biological compounds (Tagat et al., 2002).

Pharmaceutical Applications

In medicinal chemistry, compounds like 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid are often studied for their potential as pharmaceutical agents. For example, Matsumoto et al. (1984) synthesized a series of compounds including 6-fluoro analogues, examining their antibacterial properties. This highlights the potential of such compounds in developing new antibacterial drugs (Matsumoto et al., 1984).

Key Intermediate in Drug Synthesis

Chen Xin-zhi (2007) described the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the synthesis of Nebivolol, an antihypertensive agent. This study illustrates the importance of such compounds in the synthesis of clinically significant drugs (Chen Xin-zhi, 2007).

Applications in Radiochemistry

In the field of radiochemistry, compounds like 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid are used in the synthesis of radiolabeled compounds for diagnostic imaging. Wadsak et al. (2003) developed a synthetic approach for a fluorine-18 labeled derivative of flumazenil, used in PET imaging, showcasing the utility of such compounds in advanced medical imaging techniques (Wadsak et al., 2003).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

特性

IUPAC Name |

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c10-6-1-5-3-13-4-14-8(5)7(2-6)9(11)12/h1-2H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBALMSPYAUMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)C(=O)O)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381593 | |

| Record name | 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

CAS RN |

321309-28-8 | |

| Record name | 6-Fluoro-4H-1,3-benzodioxin-8-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。